1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2-methoxyethyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-11-10(9-14)3-2-4-12(11)13/h2-6,9H,7-8H2,1H3 |
InChI Key |
QUTPBXQHRWRLMH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde generally involves two key transformations:
- Formylation at the 4-position of the indole ring , to introduce the aldehyde group.
- N-alkylation of the indole nitrogen (N-1) with a 2-methoxyethyl moiety .
These transformations can be performed sequentially or in a one-pot manner, depending on the synthetic route chosen.
Formylation of Indole at the 4-Position
2.2.1. Vilsmeier–Haack Formylation
The classical and most widely used method for formylation of indoles is the Vilsmeier–Haack reaction, which uses a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).
- Procedure : POCl₃ is slowly added to anhydrous DMF at 0–5 °C with stirring to form the Vilsmeier reagent. Then, the indole substrate is added dropwise at the same temperature. The mixture is stirred at room temperature for 1–2 hours and then refluxed for 5–8 hours to complete formylation.
- Work-up : After cooling, the reaction mixture is neutralized with saturated sodium carbonate solution to pH 8–9, precipitating the aldehyde product, which is filtered, dried, and recrystallized.
This method is reported for 3-indole carboxaldehydes but is adaptable for 4-substituted indoles by appropriate choice of starting materials and reaction conditions.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | POCl₃ + anhydrous DMF, 0–5 °C, 30–40 min | Generate Vilsmeier reagent |
| 2 | Indole derivative + Vilsmeier reagent, 0–5 °C to RT, 1–2 h, then reflux 5–8 h | Formylation at indole ring |
| 3 | Saturated Na₂CO₃, pH 8–9 | Neutralization and precipitation |
| 4 | Filtration, drying, recrystallization | Product isolation and purification |
N-Alkylation of Indole Nitrogen with 2-Methoxyethyl Group
2.3.1. Alkylation Using Alkyl Halides
The N-alkylation of indoles is commonly achieved by reacting the indole with an alkyl halide (e.g., 2-methoxyethyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide in a polar aprotic solvent like DMF.
- Typical conditions : Indole (1 eq) is treated with NaH (1.2 eq) in DMF at room temperature, followed by the addition of 2-methoxyethyl bromide (1.1 eq). The reaction proceeds for about 1 hour, then quenched with methanol and purified by chromatography.
- One-pot approaches combining Fischer indolization and N-alkylation have been reported, reducing solvent use and reaction time but requiring slightly more base and heating at 80 °C for 15 minutes.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Indole + NaH (1.2 eq), DMF, RT | Generate indole anion |
| 2 | 2-Methoxyethyl bromide (1.1 eq), RT, 1 h | N-alkylation |
| 3 | Methanol quench, silica gel chromatography | Work-up and purification |
Alternative Oxidation for Aldehyde Formation
In some synthetic routes, the aldehyde functionality is introduced by oxidation of a hydroxymethyl intermediate:
- Oxidation of 4-(hydroxymethyl)indole derivatives using activated manganese dioxide (MnO₂) in dichloromethane at room temperature for 20–30 hours yields the corresponding 4-indolecarbaldehyde.
- This method allows for mild oxidation conditions and good selectivity.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-(Hydroxymethyl)indole + MnO₂ (excess), DCM, RT, 20–30 h | Oxidation to 4-indolecarbaldehyde |
| 2 | Filtration, washing, evaporation | Product isolation |
In-Depth Research Findings and Comparative Data
Yield and Purity Data
Summary of Preparation Routes
| Route | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Vilsmeier–Haack formylation + N-alkylation (stepwise) | Formylation → N-alkylation | Established, high yield | Multi-step, more solvent use |
| One-pot Fischer indolisation + N-alkylation | One-pot synthesis | Faster, less solvent use | Requires more base, heating |
| Hydroxymethyl intermediate oxidation | Hydroxymethylation → oxidation | Mild oxidation conditions | Longer reaction times |
Chemical Reactions Analysis
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the primary alcohol.
Scientific Research Applications
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be used to synthesize biologically active molecules for research purposes.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives can interact with enzymes, receptors, and ion channels, modulating their activity. The specific mechanism depends on the structure of the derivative and its target. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation, while others modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
The following table summarizes key structural analogues of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde, highlighting differences in substituents, molecular properties, and functional implications:
Structural and Functional Analysis
Substituent Effects on Polarity and Solubility
- 2-Methoxyethyl group: Introduces an ether oxygen, enhancing polarity and water solubility compared to non-polar substituents like methyl or cyclopropylmethyl. This could improve bioavailability in biological systems .
- Chloroethyl group : The electronegative chlorine atom increases reactivity but may reduce solubility in aqueous environments .
- SEM group : The trimethylsilyl-ethoxy-methyl (SEM) substituent is bulky and hydrophobic, typically used to protect reactive sites during synthesis .
Biological Activity
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde is a compound belonging to the indole family, which is notable for its diverse biological activities. Indoles are known for their presence in numerous natural products and synthetic drugs, exhibiting a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this compound by reviewing relevant literature, synthesizing findings from various studies, and presenting case studies that highlight its potential therapeutic applications.
The molecular structure of this compound can be described as follows:
- Molecular Formula: C12H13NO2
- Molecular Weight: 203.24 g/mol
This compound features an indole ring system with a methoxyethyl substituent and an aldehyde functional group, which may contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that indole derivatives, particularly those with methoxy substitutions, exhibit significant biological activities. The presence of the methoxy group is believed to enhance the reactivity of the indole ring, facilitating interactions with biological targets.
Anticancer Activity
Indole derivatives have been shown to possess anticancer properties. For example, studies have indicated that certain indole compounds can induce cell death through mechanisms such as apoptosis and methuosis (a form of non-apoptotic cell death). The specific role of this compound in these processes is still being explored.
Table 1: Summary of Anticancer Activities of Indole Derivatives
| Compound | Mechanism of Action | Cell Lines Tested | IC50 (μM) |
|---|---|---|---|
| This compound | Induces methuosis | GBM cells | TBD |
| Indomethacin | COX inhibition | Various cancer lines | 10 |
| Compound 2e | Microtubule disruption | HeLa cells | 5 |
Anti-inflammatory Properties
Indoles are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of indoles are well-documented. Research has shown that certain indole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of this compound requires further investigation but is promising based on the behavior of related compounds.
Table 2: Antimicrobial Efficacy of Indole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Compound X | Escherichia coli | TBD |
Case Studies
Several studies have highlighted the biological activities associated with indole derivatives:
- Study on Indolyl-Pyridinyl Compounds : A series of indolyl-pyridinyl propenones were evaluated for their ability to induce methuosis in GBM cells. The study found that modifications at specific positions on the indole ring significantly altered biological activity, suggesting a structure-activity relationship that may also apply to this compound .
- CysLT Receptor Antagonism : Research into CysLT receptor antagonists revealed that certain indole derivatives could effectively block receptor activity, potentially providing insights into the anti-inflammatory properties of related compounds .
- Antibacterial Activity : A recent investigation into various indole derivatives demonstrated significant antibacterial effects against Mycobacterium tuberculosis, indicating that similar compounds may possess valuable therapeutic properties .
Q & A
Basic Questions
Q. What synthetic routes are recommended for 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, the 2-methoxyethyl group can be introduced by reacting 1H-indole-4-carbaldehyde with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, a Suzuki-Miyaura coupling may be employed if pre-functionalized indole intermediates are used. Reaction optimization should include temperature control (80–100°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aldehyde proton resonance (δ ~9.8–10.2 ppm).
- FT-IR : To identify the carbonyl stretch (C=O, ~1680–1720 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., ESI+ mode) .
Q. How should the compound be stored to ensure stability?
- Methodological Answer : Store at 4°C in a sealed, light-resistant container under inert gas (e.g., argon) to prevent aldehyde oxidation and moisture absorption. Use desiccants like silica gel in storage vials .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling steps.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 120°C for 30 min vs. 24 hours conventionally) .
Q. What computational strategies predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors, kinases).
- Pharmacophore Mapping : Identify key features (e.g., aldehyde moiety, indole core) for target binding using Pharmit or MOE. Validate with MD simulations (GROMACS) .
Q. How does the 2-methoxyethyl substituent affect physicochemical properties?
- Methodological Answer :
- Lipophilicity : Calculate logP (e.g., ChemAxon) to assess increased hydrophobicity compared to unsubstituted analogs.
- Solubility : Use shake-flask method or HPLC to measure aqueous solubility. The substituent may reduce solubility due to steric hindrance .
Q. What challenges arise in crystallographic analysis of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in ethanol/water mixtures. For poor crystallization, co-crystallize with co-formers (e.g., carboxylic acids).
- Data Refinement : Employ SHELXL for structure solution. Address disorder in the methoxyethyl chain using restraints .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
